2-Amino-9-(methoxymethyl)-9H-purin-6-ol

Pharmaceutical Quality Control HPLC Impurity Profiling USP Compendial Method

Securing the correct impurity reference standard is essential for valid ANDA/NDA submissions. Non-interchangeable impurities like Methoxymethylguanine (RRT 0.81, RRF 1.0) have unique chromatographic profiles that, if misidentified, cause batch rejection. - Verifies system suitability per USP monograph at RRT 0.81, distinct from Ganciclovir (0.42) and Guanine (0.28). - Dual USP/EP certification eliminates cross-validation, satisfying both FDA and EMA requirements. - 97% purity with full characterization data supports ICH Q3A/B-compliant impurity quantification and forced degradation studies.

Molecular Formula C7H9N5O2
Molecular Weight 195.18
CAS No. 1202645-50-8
Cat. No. B601562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-9-(methoxymethyl)-9H-purin-6-ol
CAS1202645-50-8
Synonyms9-Methoxymethyl Guanine;  2-Amino-1,9-dihydro-9-(methoxymethyl)-6H-purin-6-one
Molecular FormulaC7H9N5O2
Molecular Weight195.18
Structural Identifiers
SMILESCOCN1C=NC2=C1N=C(NC2=O)N
InChIInChI=1S/C7H9N5O2/c1-14-3-12-2-9-4-5(12)10-7(8)11-6(4)13/h2H,3H2,1H3,(H3,8,10,11,13)
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow to Yellow Solid

2-Amino-9-(methoxymethyl)-9H-purin-6-ol (CAS 1202645-50-8) – Valganciclovir EP Impurity C & USP Methoxymethylguanine Reference Standard for Pharmaceutical Quality Control


2-Amino-9-(methoxymethyl)-9H-purin-6-ol, systematically named 2-amino-1,9-dihydro-9-(methoxymethyl)-6H-purin-6-one and commonly referred to as Methoxymethylguanine, is a low-molecular-weight purine derivative (C₇H₉N₅O₂, MW 195.18) that serves as a pharmacopeial impurity reference standard . It is officially designated as Valganciclovir EP Impurity C and USP Methoxymethylguanine RS, and is employed exclusively as an analytical reference material for the identification, quantification, and control of this specific process-related impurity in valganciclovir hydrochloride active pharmaceutical ingredient and finished dosage forms [1].

Certified for USP/EP HPLC impurity profiling and system suitability testing of valganciclovir hydrochloride
Neat pharmaceutical primary standard with Certificate of Analysis traceable to the issuing pharmacopoeia
Dual designation as USP Methoxymethylguanine RS and EP Valganciclovir Impurity C streamlines multi-compendial method transfer

Why Generic Substitution Fails – Chromatographic and Regulatory Non-Interchangeability of 2-Amino-9-(methoxymethyl)-9H-purin-6-ol with Other Valganciclovir Impurity Standards


Impurity reference standards are not interchangeable reagents; each impurity possesses a unique chemical structure that dictates its chromatographic retention behavior, detector response factor, and regulatory acceptance limit. The USP compendial method for valganciclovir hydrochloride assigns Methoxymethylguanine a relative retention time (RRT) of 0.81 and a relative response factor (RRF) of 1.0, values that differ substantially from co-occurring impurities such as Ganciclovir (RRT 0.42, RRF 1.4), Isovalganciclovir (RRT 1.26, RRF 1.0), and Guanine (RRT 0.28, RRF 1.9) [1]. Substituting one impurity standard for another—even within the same drug monograph—would generate erroneous peak identification, invalidate system suitability, and render quantitative results non-compliant with ICH Q3A/B and pharmacopeial specifications [1].

!
Unique chromatographic signature (RRT 0.81) cannot be replicated by ganciclovir or guanine impurity standards; peak misidentification risk in system suitability
!
Structurally distinct N9-methoxymethyl modification means ganciclovir or valganciclovir references cannot serve as a substitute for forced degradation or fate studies
!
Regulatory impurity limit of 0.3% is specific to Methoxymethylguanine; using a similar guanine derivative risks failing the USP acceptance criterion

2-Amino-9-(methoxymethyl)-9H-purin-6-ol – Quantitative Differentiation Evidence Against Closest Valganciclovir Impurity Analogs


USP Chromatographic Resolution: Relative Retention Time (RRT) and Relative Response Factor (RRF) Differentiation from Co-Occurring Valganciclovir Impurities

Under the official USP35 HPLC method for Valganciclovir Hydrochloride impurity profiling, 2-Amino-9-(methoxymethyl)-9H-purin-6-ol elutes with a relative retention time (RRT) of 0.81 and exhibits a relative response factor (RRF) of 1.0, using valganciclovir as the reference peak (RRT = 1.00) [1]. This chromatographic signature is clearly resolved from the nearest-eluting impurities: Ganciclovir (RRT 0.42, ΔRRT = +0.39) and Isovalganciclovir (RRT 1.26, ΔRRT = −0.45), as well as from Guanine (RRT 0.28) and Monoacetoxyganciclovir (RRT 1.36) [1]. The baseline-resolved RRT window of 0.45 between the preceding impurity (Ganciclovir at 0.42) and the following impurity (Isovalganciclovir at 1.26) ensures unambiguous peak identification when the correct reference standard is employed [1].

HPLC RRT & RRF comparison
Head-to-head
RRT 0.81 (target) vs. Ganciclovir 0.42, Isovalganciclovir 1.26; RRF 1.0 vs. 1.4 (Ganciclovir)
Confirms unambiguous peak identification in USP HPLC method for system suitability
Resolved RRT window of 0.45 between preceding and following impurity peaks
Pharmaceutical Quality Control HPLC Impurity Profiling USP Compendial Method

Structural and Molecular-Weight Differentiation from Valganciclovir and Ganciclovir: Confirmation of a Distinct Process Impurity Entity

2-Amino-9-(methoxymethyl)-9H-purin-6-ol (C₇H₉N₅O₂, monoisotopic mass 195.0756 Da) was independently synthesized and fully characterized as a discrete valganciclovir process impurity by Babu et al. [1]. The compound is the N9-methoxymethyl-substituted guanine base, whereas valganciclovir (C₁₄H₂₂N₆O₅, MW 354.36) is the L-valyl ester of ganciclovir, and ganciclovir itself (C₉H₁₃N₅O₄, MW 255.23) bears a 2-hydroxy-1-(hydroxymethyl)ethoxymethyl side chain at N9 [1]. The mass difference between the impurity (195.18 Da) and valganciclovir (354.36 Da) is 159.18 Da, and the difference from ganciclovir (255.23 Da) is 60.05 Da, confirming that the impurity is not a simple hydrolytic or degradation product of the drug substance but rather a structurally distinct synthetic by-product formed via alkylation at the guanine N9 position with methoxymethyl chloride during manufacture [1][2].

Molecular identity
Reported
ΔMW +159 Da (vs. Valganciclovir), +60 Da (vs. Ganciclovir); distinct N9-methoxymethyl substituent
Supports procurement of the exact impurity; ganciclovir or guanine cannot serve as structural surrogates
Characterized by NMR, MS; not a simple hydrolysis product
Organic Synthesis Impurity Characterization Structural Elucidation

Dual Pharmacopeial Recognition as USP Reference Standard and EP Impurity C – Regulatory Assurance Differentiator

2-Amino-9-(methoxymethyl)-9H-purin-6-ol is one of the few valganciclovir impurities that holds dual-official-compendial status: it is listed as USP Methoxymethylguanine RS (Catalog No. 1418650, grade: pharmaceutical primary standard) and concurrently defined as Valganciclovir EP Impurity C under the European Pharmacopoeia monograph [1]. This dual recognition is not shared by all valganciclovir impurities; for instance, impurities such as Ganciclovir divalinate or Monoacetoxyganciclovir are identified in USP Table 3 but are not necessarily designated as EP-specified impurities with corresponding official reference standards [2]. The compound is supplied in neat format with full Certificate of Analysis traceable to the issuing pharmacopoeia, enabling direct use in both USP and EP compendial methods without cross-validation .

Dual pharmacopeial recognition
Class-level
USP Methoxymethylguanine RS + EP Valganciclovir Impurity C; pharmaceutical primary standard grade
Reduces need for separate USP and EP standards; streamlines multi-compendial compliance
Not all valganciclovir impurities hold dual official designation
Regulatory Compliance Pharmacopeial Standards Quality Assurance

Regulatory Impurity Limit Benchmarking: Quantified Maximum Allowable Level of 0.3% Sets Analytical Sensitivity Requirements

Per the USP35 Valganciclovir Hydrochloride monograph, the maximum allowable limit for Methoxymethylguanine in the drug substance is 0.3%, which is lower than the limit for Ganciclovir (1.5%) and Isovalganciclovir (0.5%), slightly higher than Guanine (0.25%), and equivalent to the limit for the Homologue of valganciclovir (0.25%) [1]. This places Methoxymethylguanine among the more stringently controlled impurities, with a limit that is 5-fold tighter than that for Ganciclovir [1]. The low threshold necessitates the use of a high-purity reference standard (≥97% as specified by suppliers such as AKSci ) to ensure that the standard itself does not introduce bias into the quantification at the 0.3% decision level [1].

Regulatory impurity limits
Head-to-head
Methoxymethylguanine NMT 0.3%; Ganciclovir NMT 1.5%; Isovalganciclovir NMT 0.5%
Requires high-purity reference standard to avoid bias near the 0.3% decision threshold
5× tighter limit than ganciclovir; ICH Q3A/B identification and qualification thresholds apply
Impurity Control Strategy ICH Q3A/B Quantitative Limit Testing

Procurement-Targeted Application Scenarios for 2-Amino-9-(methoxymethyl)-9H-purin-6-ol in Pharmaceutical Development and Quality Control


USP/EP Compendial HPLC Method Validation and System Suitability for Valganciclovir Hydrochloride Impurity Profiling

In ANDA and NDA analytical method validation, 2-Amino-9-(methoxymethyl)-9H-purin-6-ol serves as the certified reference standard for the Methoxymethylguanine impurity peak at RRT 0.81 [1]. It is used to prepare system suitability solutions (e.g., 0.5 mg of USP Methoxymethylguanine RS dissolved with 10 mg of USP Valganciclovir Hydrochloride RS in 50 mL of 0.001 N HCl) to verify resolution between adjacent impurity peaks, confirm RRT and RRF values, and demonstrate that the chromatographic system meets the acceptance criteria before routine batch release testing [1].

Forced Degradation and Impurity Fate Studies to Support Valganciclovir Drug Substance and Drug Product Stability

When conducting forced degradation studies (acid, base, oxidative, thermal, photolytic) on valganciclovir hydrochloride, 2-Amino-9-(methoxymethyl)-9H-purin-6-ol is employed as the quantitative marker to track whether the N9-methoxymethyl impurity increases under specific stress conditions [2]. Because this impurity arises from a synthetic alkylation step rather than simple ester hydrolysis, its presence serves as a diagnostic marker for process-related rather than degradation-related impurity formation, enabling accurate mass balance calculations and degradation pathway elucidation [2].

Regulatory Submission–Grade Impurity Reference for ANDA/NDA CMC Sections and DMF Filing

For Abbreviated New Drug Applications, the compound's dual USP/EP pharmacopeial status ensures that analytical data generated using this standard will be accepted by both FDA and EMA reviewers without the need for additional cross-validation studies [3]. The Certificate of Analysis traceable to the USP or EP issuing pharmacopoeia, combined with the 97% minimum purity specification, satisfies ICH Q3A/B requirements for impurity standard qualification in regulatory submissions .

Reference Standard Procurement for Multi-National Quality Control Laboratories Operating Under Both USP and EP Compendia

Quality control laboratories serving global markets can procure a single lot of 2-Amino-9-(methoxymethyl)-9H-purin-6-ol USP Methoxymethylguanine RS to satisfy both USP and EP impurity testing requirements, eliminating the logistical burden and cost of maintaining separate reference standard inventories for US and EU release testing . The neat format and 2–8°C storage condition alignment across both compendia further simplify handling and inventory management .

Application
Selection Property
Validation Focus
USP/EP compendial HPLC system suitability
Certified chromatographic identity (RRT/RRF)
Resolution verification and peak identification in impurity profiling
Forced degradation & impurity fate studies
Process-related N9-methoxymethyl marker
Distinguish synthetic by-product from degradation impurities for mass balance
ANDA/NDA regulatory submission
Dual USP/EP pharmacopeial recognition
Cross-compendial method acceptance; meets ICH Q3A/B impurity qualification
Multi-national QC laboratory operation
Single lot satisfies USP and EP requirements
Simplified inventory; method transfer between FDA and EMA regions
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